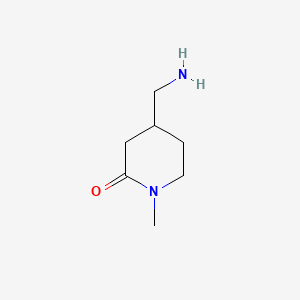
4-(Aminomethyl)-1-methylpiperidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aminomethyl)-1-methylpiperidin-2-one is a chemical compound used in various applications. It is a trifunctional amine for the preparation of linear poly (amido amine)s, which form micelles for controlled delivery of drugs . It is also used as an inhibitor for aspartic acid protease and Kinesin spindle protein .
科学的研究の応用
Novel Methodologies in Compound Synthesis
- The synthesis and applications of paramagnetic amino acids like TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) in peptide research provide insights into analyzing peptide backbone dynamics and secondary structures. TOAC, being the first spin label probe incorporated into peptides, suggests methodologies that could be relevant for synthesizing and studying compounds like 4-(Aminomethyl)-1-methylpiperidin-2-one in the context of biophysical and biochemical analysis (Schreier et al., 2012).
Compound Applications in Drug Discovery
- DNA methyltransferase inhibitors, including nucleoside analogs, offer a window into the therapeutic potential of synthetic compounds in modulating epigenetic processes. Although 4-(Aminomethyl)-1-methylpiperidin-2-one is not directly related, the use of synthetic analogs for inhibiting enzymatic activity underscores the broader research applications of synthetic compounds in understanding disease mechanisms and therapeutic interventions (Goffin & Eisenhauer, 2002).
Exploring Chemical Space for Drug Development
- The exploration of spiropiperidines in drug discovery emphasizes the growing interest in three-dimensional chemical space for novel therapeutic agents. The review of synthetic strategies for constructing spiropiperidines over the last decade highlights the potential of compounds like 4-(Aminomethyl)-1-methylpiperidin-2-one in medicinal chemistry and drug development processes (Griggs, Tape, & Clarke, 2018).
Safety and Hazards
作用機序
Target of Action
It has been found that similar compounds have been used as inhibitors targeting proteins such as menin and serine/threonine-protein kinase chk1 . These proteins play crucial roles in various cellular processes, including cell cycle regulation and gene expression.
Mode of Action
It is proposed that this compound may interact with its targets, influencing their structure and function . This interaction could potentially result in alterations in the proteins’ activity, leading to a range of biochemical and physiological effects.
Biochemical Pathways
Compounds with similar structures have been known to influence various metabolic pathways . The compound’s interaction with its targets could potentially affect these pathways, leading to downstream effects on cellular processes.
Pharmacokinetics
A study on a similar compound, emamectin benzoate, showed that modifications in the molecule could ameliorate the pharmacokinetics of the compound . The ADME properties of a compound significantly impact its bioavailability and efficacy.
Result of Action
Based on its potential targets, it can be inferred that the compound may influence cellular processes such as cell cycle regulation and gene expression .
特性
IUPAC Name |
4-(aminomethyl)-1-methylpiperidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-9-3-2-6(5-8)4-7(9)10/h6H,2-5,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWVHTNYTUGQGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680588 |
Source


|
| Record name | 4-(Aminomethyl)-1-methylpiperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-1-methylpiperidin-2-one | |
CAS RN |
1234616-57-9 |
Source


|
| Record name | 4-(Aminomethyl)-1-methyl-2-piperidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Aminomethyl)-1-methylpiperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



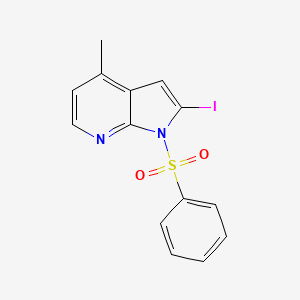
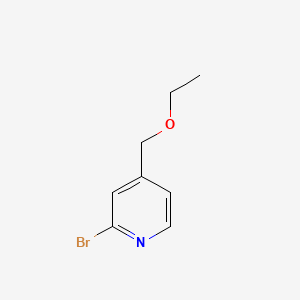
![Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B595209.png)
![Benzo[d]thiazole-4-carbaldehyde](/img/structure/B595210.png)


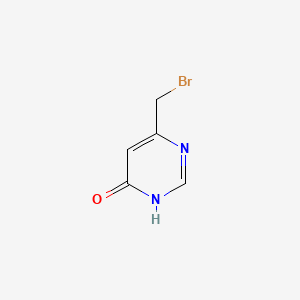
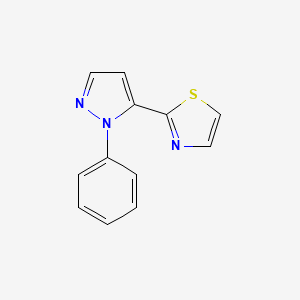
![6-Bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidine]](/img/structure/B595222.png)

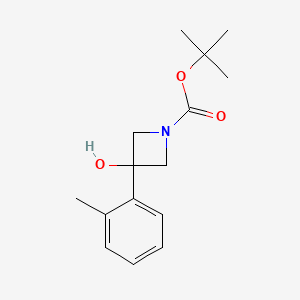
![2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol](/img/structure/B595228.png)